molecular formula C19H21ClN2O4 B2606025 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride CAS No. 474263-17-7

2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride

Cat. No. B2606025
CAS RN: 474263-17-7
M. Wt: 376.84
InChI Key: PZUMFZUBMIVHHS-UHFFFAOYSA-N
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Description

2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride, also known as AEEA, is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has shown that these compounds can be synthesized from related pyridine derivatives and have been evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Antimicrobial and Antioxidant Activities

A study on the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives demonstrated their antimicrobial and antioxidant activities. These derivatives were evaluated for their binding energies towards GlcN-6-P synthase as the target protein, indicating their potential for biomedical applications (Flefel et al., 2018).

Development of Anticancer Drugs

Another study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. This research highlights the process of synthesizing compounds with specific anticancer targets (Sharma et al., 2018).

Synthesis of Antimicrobial Agents

The creation of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, was shown to have significant antimicrobial activities. This research outlines a method for generating compounds that could serve as effective antibacterial and antifungal agents (Hossan et al., 2012).

properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-(2-prop-2-enylphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4.ClH/c1-2-6-15-7-3-4-9-17(15)25-14-18(22)24-12-11-21-19(23)16-8-5-10-20-13-16;/h2-5,7-10,13H,1,6,11-12,14H2,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUMFZUBMIVHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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